4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
Overview
Description
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .
Synthesis Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
Morpholine can undergo a variety of chemical reactions due to the presence of both amine and ether functional groups . For example, it can react with acids to form salts .Physical and Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a density of 1.007 g/cm 3 , a melting point of -5 °C , and a boiling point of 129 °C . It is miscible with water .Safety and Hazards
Future Directions
The synthesis and application of morpholine derivatives continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals and other industries .
Properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methyl]piperidin-1-yl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN6O2/c22-19-4-2-1-3-18(19)15-17-5-8-27(9-6-17)21(29)7-10-28-20(23-24-25-28)16-26-11-13-30-14-12-26/h1-4,17H,5-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPCBRRCWIQYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)C(=O)CCN3C(=NN=N3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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